

Performance comparison of neoprene synthesized from Divinylacetylene and alternative monomers

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Performance Showdown: Neoprene Synthesized from Divinylacetylene vs. Butadiene Pathways

A Comparative Guide for Researchers and Material Scientists

Neoprene, or polychloroprene, a synthetic rubber renowned for its versatility and robust performance, is primarily synthesized through the polymerization of chloroprene. The industrial production of chloroprene monomer has historically followed two principal routes: the acetylene-based process, which involves the formation of monovinylacetylene and can produce **divinylacetylene** as a byproduct, and the more contemporary butadiene-based process. This guide provides a detailed comparison of the performance characteristics of neoprene derived from these distinct monomer synthesis pathways, supported by established experimental protocols. While direct, side-by-side comparative studies with quantitative data are scarce in publicly available literature, this document synthesizes typical performance data and outlines the standardized methods for their evaluation.

Synthesis Pathways: From Monomer to Polymer

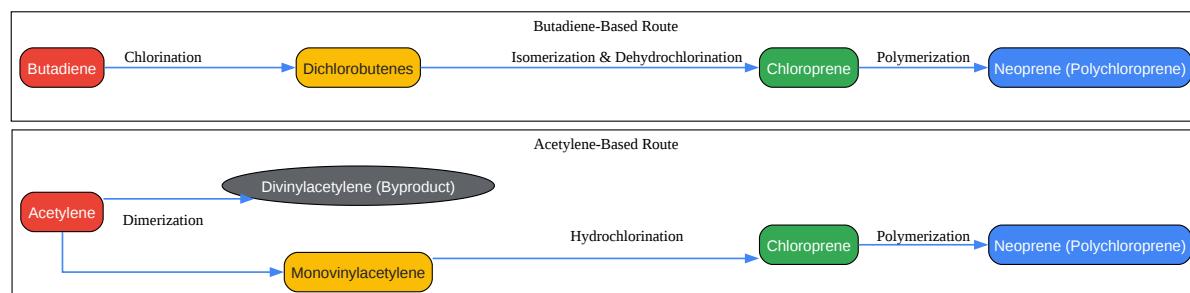
The method of chloroprene synthesis is a critical determinant of the monomer's purity and, potentially, the final properties of the polychloroprene.

1. Acetylene-Based Synthesis (via Monovinylacetylene):

This traditional method involves the dimerization of acetylene to form monovinylacetylene. **Divinylacetylene** is a common byproduct of this reaction and is typically removed due to its reactivity.^[1] The monovinylacetylene is then hydrochlorinated to produce chloroprene.^{[1][2]}

2. Butadiene-Based Synthesis:

The modern and more prevalent method for chloroprene production involves the chlorination of butadiene.^[3] This process is a multi-step one that includes the chlorination of butadiene to produce dichlorobutenes, followed by isomerization and dehydrochlorination to yield chloroprene.^[3]



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Figure 1: Synthesis routes to Neoprene.

Performance Comparison

While the fundamental properties of neoprene are largely consistent, the purity of the chloroprene monomer, which can be influenced by the synthesis route, may have subtle effects on the final polymer's performance. The following table summarizes typical performance data for commercially available neoprene. It is important to note that these values are representative

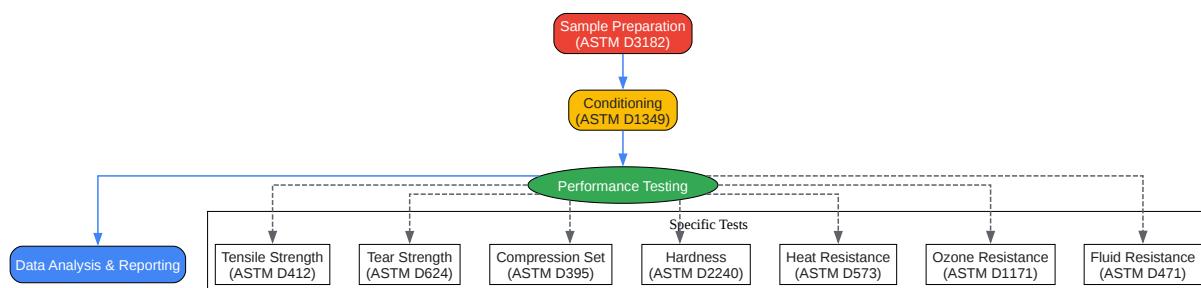
and can vary based on the specific grade and compounding of the neoprene. The literature does not generally provide distinct performance data based on the acetylene versus butadiene synthesis route.

Table 1: Typical Performance Characteristics of Neoprene

Property	Test Method	Typical Value Range
Mechanical Properties		
Tensile Strength	ASTM D412	500 - 3000 psi (3.4 - 20.7 MPa)[4][5]
Ultimate Elongation	ASTM D412	100% - 800%[4]
Tear Strength	ASTM D624	Good to Excellent
Compression Set (70°C, 22h)	ASTM D395, Method B	20% - 60%
Hardness (Durometer)	ASTM D2240	20 - 95 Shore A[4]
Thermal Properties		
Service Temperature Range	-	-45°C to 135°C (-50°F to 275°F)[6]
Heat Resistance	ASTM D573	Good[7]
Chemical & Environmental Resistance		
Ozone Resistance	ASTM D1171	Good to Excellent[8]
Oil Resistance	ASTM D471	Good[9]
Water Resistance	-	Fair to Good
Chemical Resistance (Acids, Dilute)	-	Excellent[10]
Chemical Resistance (Acids, Concentrated)	-	Poor[10]
Weather Resistance	-	Fair to Good[10]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison table, based on ASTM standards.



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Figure 2: General experimental workflow.

1. Tensile Strength and Elongation (ASTM D412)[11][12][13][14][15]

- Objective: To determine the force required to stretch a rubber specimen to its breaking point and the extent of its elongation.
- Apparatus: Tensile testing machine with a suitable load cell and grips.
- Specimen: Dumbbell-shaped specimens are die-cut from a cured rubber sheet.
- Procedure:
 - Measure the thickness and width of the narrow section of the dumbbell specimen.

- Mark a gauge length on the narrow section.
- Mount the specimen in the grips of the tensile testing machine.
- Apply a tensile force at a constant rate of crosshead movement (typically 500 mm/min) until the specimen ruptures.[\[12\]](#)
- Record the force at rupture (tensile strength) and the elongation of the gauge length at the point of rupture (ultimate elongation).

- Calculation:
 - Tensile Strength (MPa or psi) = Force at break / (Original cross-sectional area)
 - Ultimate Elongation (%) = [(Final gauge length - Initial gauge length) / Initial gauge length] x 100

2. Tear Strength (ASTM D624)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Objective: To measure the resistance of a rubber specimen to tearing.
- Apparatus: Tensile testing machine.
- Specimen: Specific shapes with a pre-cut slit or a V-notch are used.
- Procedure:
 - Mount the test specimen in the grips of the tensile testing machine.
 - Apply a tensile force at a constant rate of grip separation.
 - Record the maximum force required to propagate the tear.

- Calculation: Tear Strength (kN/m or ppi) = Maximum force / Thickness of the specimen.

3. Compression Set (ASTM D395, Method B)[\[10\]](#)[\[11\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Objective: To determine the ability of a rubber material to retain its elastic properties after prolonged compression.

- Apparatus: Compression device, oven.
- Specimen: Cylindrical discs of a specified diameter and thickness.
- Procedure:
 - Measure the initial thickness of the specimen.
 - Place the specimen in the compression device and compress it to a specified percentage of its original height.
 - Place the device in an oven at a specified temperature for a specified time (e.g., 22 hours at 70°C).
 - Remove the device from the oven and release the specimen.
 - Allow the specimen to recover for 30 minutes at room temperature.
 - Measure the final thickness of the specimen.
- Calculation: Compression Set (%) = [(Initial thickness - Final thickness) / (Initial thickness - Spacer bar thickness)] x 100

4. Hardness (Durometer) (ASTM D2240)[4][23][24][25]

- Objective: To measure the indentation hardness of the rubber.
- Apparatus: Durometer (Shore A scale is common for neoprene).
- Specimen: A flat, smooth piece of rubber of a specified thickness.
- Procedure:
 - Place the specimen on a hard, flat surface.
 - Press the durometer indenter firmly and vertically onto the specimen.
 - Read the hardness value from the durometer scale immediately after firm contact.

- Reporting: The result is reported as a Shore A hardness value.

5. Heat Resistance (ASTM D573)[26][27][28][29][30]

- Objective: To evaluate the effect of elevated temperatures on the physical properties of rubber.
- Apparatus: Air oven with controlled temperature and air circulation.
- Specimen: Dumbbell-shaped specimens for tensile testing and other required shapes for other property measurements.
- Procedure:
 - Measure the initial physical properties (e.g., tensile strength, elongation, hardness) of unaged specimens.
 - Place a set of specimens in the air oven at a specified temperature for a specified duration.
 - After the aging period, remove the specimens and allow them to cool to room temperature.
 - Re-measure the physical properties of the aged specimens.

6. Ozone Resistance (ASTM D1171)[8][31][32][33][34]

- Objective: To assess the resistance of rubber to cracking when exposed to ozone.
- Apparatus: Ozone test chamber or outdoor exposure rack.
- Specimen: Triangular cross-section specimens are typically used.
- Procedure:
 - Bend the specimen into a loop and place it on a mandrel to create a strain.

- Expose the strained specimen in an ozone chamber with a controlled ozone concentration or to outdoor conditions for a specified period.
- Periodically examine the specimen under magnification for the appearance of cracks.
- Reporting: The results are typically reported by describing the size and number of cracks observed after a certain exposure time.

7. Fluid Resistance (ASTM D471)[35][36][37]

- Objective: To measure the effect of immersion in liquids on the properties of rubber.
- Apparatus: Immersion containers, oven, analytical balance.
- Specimen: Standard-sized rectangular or circular specimens.
- Procedure:
 - Measure the initial mass, volume, and physical properties (e.g., hardness, tensile strength) of the specimens.
 - Immerse the specimens in the test liquid in a closed container.
 - Heat the container at a specified temperature for a specified time.
 - After immersion, remove the specimens, blot them dry, and measure their final mass and volume.
 - Measure the final physical properties after a specified recovery period.
- Calculation: The changes in mass, volume, and physical properties are calculated and reported as percentages.

Conclusion

The choice between the acetylene-based and butadiene-based synthesis routes for chloroprene is primarily driven by economic and environmental factors, with the butadiene process being the modern standard. While the fundamental performance characteristics of

neoprene are well-established, the direct impact of the monomer synthesis route on these properties is not extensively documented in comparative studies. The performance data presented here should be considered typical for general-purpose neoprene grades. For specific applications, it is crucial to consult manufacturer-provided data sheets for the particular grade of neoprene being considered and to conduct performance testing according to the standardized protocols outlined in this guide. This will ensure that the selected material meets the precise requirements of the intended application.

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